5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0785323
InChI:
InChI=1S/C18H14N6S/c1-10-3-11(2)5-12(4-10)15-6-14-16(25-15)18(22-9-21-14)24-17(20)13(7-19)8-23-24/h3-6,8-9H,20H2,1-2H3
SMILES:
CC1=CC(=CC(=C1)C2=CC3=C(S2)C(=NC=N3)N4C(=C(C=N4)C#N)N)C
Molecular Formula:
C18H14N6S
Molecular Weight:
346.4 g/mol
5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC0785323
Molecular Formula: C18H14N6S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N6S |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C18H14N6S/c1-10-3-11(2)5-12(4-10)15-6-14-16(25-15)18(22-9-21-14)24-17(20)13(7-19)8-23-24/h3-6,8-9H,20H2,1-2H3 |
| Standard InChI Key | HEYMGFDFZKXSBQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C2=CC3=C(S2)C(=NC=N3)N4C(=C(C=N4)C#N)N)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=CC3=C(S2)C(=NC=N3)N4C(=C(C=N4)C#N)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator